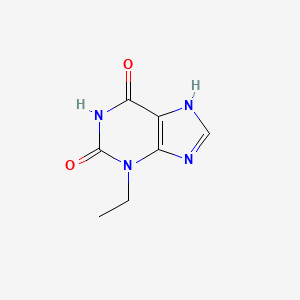

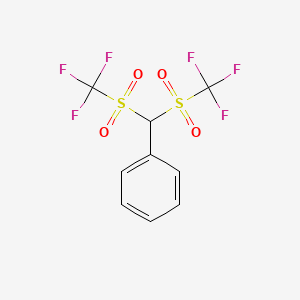

![molecular formula C8H7N3O3 B3052472 4-[(Carbamoylimino)amino]benzoic acid CAS No. 41779-98-0](/img/structure/B3052472.png)

4-[(Carbamoylimino)amino]benzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Novel Amino Acid Synthesis for Peptidomimetics 4-Amino-3-(aminomethyl)benzoic acid, an unnatural amino acid, shows potential as a building block for the synthesis of peptidomimetics and scaffolds in combinatorial chemistry. Its synthesis from 4-aminobenzoic acid involves regioselective amidomethylation, yielding derivatives useful for pseudopeptide synthesis due to their distinct functionalities, which include selective reactions with Boc2O or Fmoc−OSu, absence of acylation at the arylamino group for peptide bond formation, and the possibility of acylation under base-free conditions. This has been demonstrated in the solid-phase synthesis of an AmAbz-containing branched pseudopeptide, illustrating its utility in developing new peptidomimetic structures (Pascal et al., 2000).

Biosensor Development for Benzoic Acid Derivatives A synthetic biosensor, sBAD, was constructed to detect benzoic acid derivatives in Saccharomyces cerevisiae. This biosensor combines a pHBA-binding domain with LexA DNA binding and transactivation domains, showing activation in the presence of various carboxylic acids including benzoic acid derivatives. It enables high-throughput screening for microbial production of these compounds, demonstrating a potential tool for metabolic engineering aimed at sustainable production of industrial precursors (Castaño-Cerezo et al., 2020).

Unexpected Chemical Transformations An unexpected chemical transformation led to the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarine derivative. This novel methodology demonstrates the potential for discovering new compounds and pathways in the synthesis of benzofuran derivatives, providing insights into the reactivity and application of these chemical structures in various fields (Rodríguez et al., 2022).

Schiff Base Compounds for Biological Activity Research into Schiff base compounds derived from 4-aminobenzoic acid has explored their synthesis and biological activity against various bacterial strains. These compounds, synthesized through reactions with aldehydes and ketones, have been studied for their spectroscopic properties and biological activity, highlighting the potential for developing new antimicrobial agents based on 4-aminobenzoic acid derivatives (Radi et al., 2019).

Investigation into Charge Transfer Properties The study of 4-(N-phenylamino)benzoic acid (PhABA) and its fluorescence spectra in various solvents reveals insights into intramolecular charge transfer (ICT) phenomena. This research aids in understanding the photophysical properties of benzoic acid derivatives, which can contribute to the design of materials and molecules with specific electronic and optical properties (Ma et al., 2003).

Mécanisme D'action

Target of Action

It’s structurally similar to 4-aminobenzoic acid (paba), which is known to be an intermediate in the synthesis of folate by bacteria, plants, and fungi .

Mode of Action

It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Paba is known to be involved in the synthesis of folate, a crucial biochemical pathway in many bacterial species, yeasts, and plants .

Pharmacokinetics

The structurally similar compound, paba, is known to have a short serum half-life of one hour for the free drug .

Result of Action

Paba is known to be bacteriostatic against mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them .

Propriétés

IUPAC Name |

4-(carbamoyldiazenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c9-8(14)11-10-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,9,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVLKKQXBCNPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454248 | |

| Record name | AGN-PC-0NFGCF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Carbamoylimino)amino]benzoic acid | |

CAS RN |

41779-98-0 | |

| Record name | AGN-PC-0NFGCF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

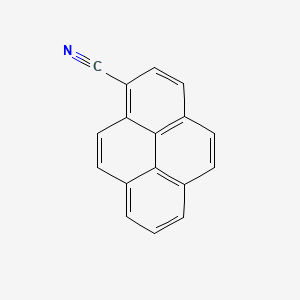

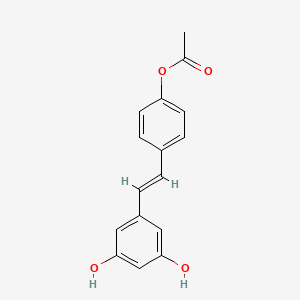

![Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B3052396.png)